(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid (S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17345038
InChI: InChI=1S/C13H22N6O3/c14-13(15)17-5-3-1-2-4-11(20)19-10(12(21)22)6-9-7-16-8-18-9/h7-8,10H,1-6H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t10-/m0/s1
SMILES:
Molecular Formula: C13H22N6O3
Molecular Weight: 310.35 g/mol

(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid

CAS No.:

Cat. No.: VC17345038

Molecular Formula: C13H22N6O3

Molecular Weight: 310.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid -

Specification

Molecular Formula C13H22N6O3
Molecular Weight 310.35 g/mol
IUPAC Name (2S)-2-[6-(diaminomethylideneamino)hexanoylamino]-3-(1H-imidazol-5-yl)propanoic acid
Standard InChI InChI=1S/C13H22N6O3/c14-13(15)17-5-3-1-2-4-11(20)19-10(12(21)22)6-9-7-16-8-18-9/h7-8,10H,1-6H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t10-/m0/s1
Standard InChI Key WFKIBMAENCEWSY-JTQLQIEISA-N
Isomeric SMILES C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCCCN=C(N)N
Canonical SMILES C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCCCN=C(N)N

Introduction

Structural Components

ComponentFunctional Role
Guanidino GroupEnhances basicity and potential for hydrogen bonding.
Imidazole RingCommon in biologically active molecules; may interact with enzymes or receptors.
Hexanamido ChainProvides flexibility and potential hydrophobic interactions.
Propanoic Acid BackboneContributes to solubility and ionic interactions.

Synthesis

The synthesis of (S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid likely involves multistep organic reactions, including:

  • Amide Bond Formation:

    • Coupling of a hexanoic acid derivative with a guanidine-containing precursor.

  • Imidazole Incorporation:

    • Introduction of the imidazole group through alkylation or amidation.

  • Chirality Control:

    • Use of enantioselective catalysts or chiral precursors to ensure the (S)-configuration.

Biological Relevance

This compound's structure suggests it may mimic or interact with naturally occurring biomolecules like peptides or amino acids. Potential applications include:

  • Enzyme Inhibition:

    • The guanidine and imidazole groups may bind to active sites of enzymes.

  • Receptor Binding:

    • Its structural similarity to histidine derivatives could make it a ligand for histidine-binding proteins.

  • Antimicrobial Activity:

    • Guanidine-containing compounds often exhibit antimicrobial properties.

Potential Applications

FieldApplication Example
Pharmaceutical ResearchDevelopment of enzyme inhibitors or receptor agonists/antagonists.
BiochemistryStudy of protein-ligand interactions using this molecule as a probe.
Material SciencePotential use in designing bioactive polymers or coatings.

Challenges and Future Directions

  • Stability:

    • Guanidine groups can be hydrolytically unstable; stabilization strategies are needed.

  • Toxicity Assessment:

    • Comprehensive in vitro and in vivo studies are required to evaluate safety.

  • Optimization for Drug Development:

    • Modifications to improve bioavailability and target specificity.

This compound represents an exciting avenue for research due to its unique structure and potential biological activities, warranting further investigation into its properties and applications in various scientific domains.

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